3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one
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Overview
Description
MMV666026 is a compound that has garnered attention in the scientific community for its potential applications in various fields, including chemistry, biology, and medicine. It is part of a broader class of compounds being studied for their unique properties and potential therapeutic benefits.
Mechanism of Action
Target of Action
It is known that pyridazin-3(2h)-one derivatives, to which this compound belongs, have been associated with a wide range of pharmacological activities . These compounds have been reported to interact with various targets, including enzymes like phosphodiesterase and cyclooxygenase-2 .
Mode of Action
Related pyridazin-3(2h)-one derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . Some pyridazin-3(2H)-one derivatives are known to augment Ca2+ sensitivity and inhibit phosphodiesterase in cardiomyocytes .
Biochemical Pathways
Related pyridazin-3(2h)-one derivatives have been associated with a variety of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Related pyridazin-3(2h)-one derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antihypertensive, antiplatelet, and cardiotonic activities .
Preparation Methods
The synthesis of MMV666026 involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Industrial production methods may involve scaling up these reactions to produce MMV666026 in larger quantities, ensuring consistency and purity.
Chemical Reactions Analysis
MMV666026 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
MMV666026 has been studied extensively for its potential applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a model compound for studying reaction mechanisms. In biology, MMV666026 has shown promise as a potential therapeutic agent, with studies exploring its effects on cellular processes and disease pathways. In medicine, it is being investigated for its potential to treat various conditions, including infectious diseases and cancer. Additionally, MMV666026 has industrial applications, such as in the development of new materials and chemical processes.
Comparison with Similar Compounds
MMV666026 is part of a broader class of compounds with similar structures and properties. Some of these similar compounds include MMV666081, MMV665980, and MMV665987 . While these compounds share certain characteristics, MMV666026 is unique in its specific interactions and effects. For example, it may have a higher affinity for certain molecular targets or exhibit different pharmacokinetic properties. Comparing MMV666026 with these similar compounds helps to highlight its unique features and potential advantages in various applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)indeno[1,2-c]pyridazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c1-22-12-8-6-11(7-9-12)16-10-15-17(20-19-16)13-4-2-3-5-14(13)18(15)21/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQRIHGYIOARQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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